molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

Cat. No. B047119
CAS RN: 111881-64-2
M. Wt: 257.28 g/mol
InChI Key: BAHVJNBWUFANQH-UHFFFAOYSA-N
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Description

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (benzyl carbamate) is a chemical compound that has a wide variety of applications in the scientific field. It is a versatile compound that is used in many different types of experiments and research. Benzyl carbamate is often used as a reagent in organic synthesis and is also used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and food additives. It has also been used in the development of new drugs and in the treatment of various medical conditions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of benzyl carbamate.

Scientific Research Applications

Environmental Impact and Degradation

Chlorpropham, a primary N-phenyl carbamate to which Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is structurally related, has been studied for its environmental impact and degradation mechanisms. Chlorpropham, used as a pesticide, poses environmental and human health risks due to its persistence and toxic breakdown products. Research focusing on its degradation through hydrolysis, biolysis, photolysis, and thermal processes aims to understand the variability in degradation rates and the environmental partitioning of these compounds (Smith & Bucher, 2012).

Synthesis and Applications in Organic Chemistry

Benzoxaboroles, bearing structural similarity to benzyl carbamates, showcase a wide range of applications from synthesis building blocks to biological activities. Their unique properties have led to recent investigations into their synthesis, properties, and applications, indicating the versatility of benzyl carbamate analogs in organic chemistry (Adamczyk-Woźniak et al., 2009).

Catalytic Functionalization of Hydrocarbons

Research into the selective functionalization of saturated C-H bonds has highlighted the role of metalloporphyrin catalysts, which could potentially be applied to benzyl carbamates. These catalysts facilitate the formation of C-O, C-N, and C-C bonds via hydroxylation, amination, and carbenoid insertion, expanding the synthetic toolbox for modifying benzyl carbamate structures for various applications (Che et al., 2011).

Structure-Metabolism Relationships

The metabolic hydrolysis of carbamates, including those structurally related to this compound, has been reviewed to understand the relationship between molecular structure and metabolic stability. This insight is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic properties (Vacondio et al., 2010).

Non-Phosgene Synthesis of N-Substituted Carbamates

The search for greener synthetic routes has led to the exploration of non-phosgene methods for producing N-substituted carbamates, including those using CO2 as a carbonyl source. This approach not only reduces toxicity and environmental impact but also utilizes CO2, offering a sustainable alternative for synthesizing benzyl carbamate derivatives (Jianpen, 2014).

Mechanism of Action

Mode of Action

The mode of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules.

properties

IUPAC Name

benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVJNBWUFANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561465
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111881-64-2
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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